molecular formula C10H8O3 B3381803 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one CAS No. 2732-17-4

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one

Cat. No.: B3381803
CAS No.: 2732-17-4
M. Wt: 176.17 g/mol
InChI Key: GMEKXRVOQDAYAA-UHFFFAOYSA-N
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Description

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one is a naturally occurring compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused to an α-pyrone ring. This compound is known for its diverse biological activities and is found in various plants. It is a white to light yellow crystalline solid with significant applications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the condensation of phenol with ethyl acetoacetate in the presence of a catalyst such as anhydrous aluminum chloride. The reaction is typically carried out under reflux conditions, resulting in the formation of the desired coumarin derivative .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. Green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial processes .

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be employed for halogenation or nitration reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce halogens or nitro groups into the molecule .

Scientific Research Applications

7-Hydroxy-8-methyl-2H-1-benzopyran-2-one has a wide range of applications in scientific research:

Mechanism of Action

The biological effects of 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one are primarily attributed to its ability to interact with various molecular targets and pathways. For instance, it can inhibit enzymes such as hyaluronidase and collagenase, which are involved in the degradation of extracellular matrix components. This inhibition helps preserve the integrity of connective tissues and reduces inflammation . Additionally, the compound’s antioxidant properties enable it to scavenge free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

    7-Hydroxy-6-methyl-2H-1-benzopyran-2-one: This compound differs by the position of the methyl group on the benzene ring.

    Umbelliferone (7-Hydroxy-2H-1-benzopyran-2-one): Lacks the methyl group at the 8-position.

    Esculin: A glucoside derivative of 7-Hydroxy-2H-1-benzopyran-2-one with additional sugar moieties.

Uniqueness: 7-Hydroxy-8-methyl-2H-1-benzopyran-2-one is unique due to its specific substitution pattern, which imparts distinct biological and photophysical properties. Its methyl group at the 8-position enhances its lipophilicity and may influence its interaction with biological targets compared to other coumarin derivatives .

Properties

IUPAC Name

7-hydroxy-8-methylchromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O3/c1-6-8(11)4-2-7-3-5-9(12)13-10(6)7/h2-5,11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMEKXRVOQDAYAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90418998
Record name 7-hydroxy-8-methyl coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2732-17-4
Record name NSC108432
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108432
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-hydroxy-8-methyl coumarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90418998
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-methyl resorcinol (0.161 mmol, 20.024 g) and malic acid (0.165 mmol, 22.129 g) were dissolved in concentrated sulfuric acid. The reaction mixture was stirred at 80° C. for 24 h. The resulting solution was then poured over crushed ice, and the precipitate was collected by vacuum filtration. The precipitate was then washed with 5% NaHCO3 and again collected by vacuum filtration yielding an orange-yellow solid in a 20.64% yield.
Quantity
20.024 g
Type
reactant
Reaction Step One
Quantity
22.129 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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